SOLVENT YELLOW 12

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Solvent Yellow 12 is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of an aromatic amine with nitrosyl sulfuric acid to form a diazonium salt, which is then coupled with a coupling component to produce the azo dye .

Industrial Production Methods: The industrial production of this compound typically involves the use of a microreactor for the diazotization step and a coupling vessel for the azo coupling reaction. This method ensures uniform particle size, excellent brightness, strong tinting strength, good light resistance, and good transparency .

Análisis De Reacciones Químicas

Types of Reactions: Solvent Yellow 12 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the original dye.

Reduction: Aromatic amines.

Substitution: Substituted azo compounds.

Aplicaciones Científicas De Investigación

Solvent Yellow 12 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer dye in various chemical processes and reactions.

Biology: Employed in biological staining techniques to visualize cellular components.

Medicine: Utilized in diagnostic imaging and as a marker in medical research.

Industry: Applied in the manufacturing of colored plastics, textiles, and inks

Mecanismo De Acción

The mechanism of action of Solvent Yellow 12 involves its ability to absorb and emit light, making it useful as a fluorescent dye. The dye’s molecular structure allows it to interact with light, leading to fluorescence. This property is exploited in various applications, such as diagnostic imaging and biological staining .

Comparación Con Compuestos Similares

Solvent Yellow 7: An aromatic organic molecule and a common azo dye with a similar structure but different shade and properties.

Solvent Yellow 94: Another azo dye used in similar applications but with distinct chemical properties.

Uniqueness: Solvent Yellow 12 is unique due to its specific shade, excellent brightness, and strong tinting strength. Its ability to produce uniform particles with good light resistance and transparency makes it highly valuable in various industrial applications .

Actividad Biológica

Solvent Yellow 12, also known as C.I. This compound or C.I. 11860, is a synthetic azo dye primarily used in various industrial applications, including coloring oils, waxes, and plastics. Its chemical formula is with a molecular weight of 226.27 g/mol. The dye is recognized for its brilliant yellow hue and is soluble in organic solvents like ethanol and acetone .

Biological Activity Overview

The biological activity of this compound has been a subject of research due to its potential health effects and environmental impact. Studies have focused on its toxicity, carcinogenicity, and allergenic properties.

Toxicity Studies

- Acute Toxicity : Research indicates that this compound exhibits low acute oral toxicity. In laboratory studies involving Fischer 344 rats, the median lethal dose (LD50) was determined to be greater than 5000 mg/kg body weight . This suggests that it has a relatively low immediate toxic effect when ingested.

- Chronic Toxicity : Long-term studies have shown that exposure to this compound can lead to various health issues. For instance, a study indicated that chronic exposure could result in liver neoplasms in rats but not in mice, suggesting species-specific responses to the compound .

Carcinogenicity

The carcinogenic potential of this compound has been evaluated through bioassays. In a notable study by the National Cancer Institute, rats fed diets containing the dye developed neoplastic nodules in the liver after prolonged exposure . Conversely, similar studies did not find carcinogenic effects in mice, highlighting the need for further investigation into species-specific responses.

Allergic Reactions and Sensitization

This compound has been implicated in allergic reactions among humans, particularly in individuals exposed to products containing the dye. Case reports document instances of contact dermatitis and other allergic responses following skin exposure . These findings emphasize the importance of assessing sensitization potential when using this compound in consumer products.

Case Studies

Case Study 1: Dermatitis from Cosmetic Use

A case study reported a 43-year-old female who developed swelling and soreness of the mouth after using lipstick containing this compound. This incident underscores the potential for cosmetic products containing this dye to cause adverse reactions in sensitive individuals .

Case Study 2: Occupational Exposure

In another study involving beauticians, positive skin reactions were observed after repeated exposure to products containing this compound at concentrations as low as 0.5%. This suggests that occupational exposure can lead to sensitization and allergic reactions over time .

Summary of Biological Activity

| Activity Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 5000 mg/kg (rats) |

| Chronic Toxicity | Liver neoplasms in rats; no effect in mice |

| Carcinogenicity | Induces liver tumors in rats; non-carcinogenic in mice |

| Allergic Reactions | Contact dermatitis reported; sensitization potential confirmed |

Propiedades

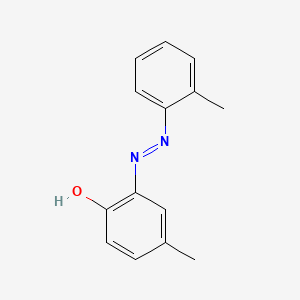

IUPAC Name |

4-methyl-2-[(2-methylphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-14(17)13(9-10)16-15-12-6-4-3-5-11(12)2/h3-9,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOVYFDMGDEHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023510 | |

| Record name | C.I. Solvent Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-43-0 | |

| Record name | 4-Methyl-2-[2-(2-methylphenyl)diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(o-tolylazo)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GB6UR3XRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.